4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: is a heterocyclic organic compound with a complex structure. Let’s break it down:
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Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles family, along with imidazoles and oxazoles. The aromaticity of the thiazole ring is characterized by the delocalization of π-electrons around the sulfur atom.
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Solubility and Occurrence: : It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function.
Preparation Methods
The synthetic routes for this compound involve multicomponent condensation reactions. For instance, one method combines 2-aminopyridines with arylglyoxals and Meldrum’s acid to yield substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its diverse biological activities.
Scientific Research Applications
4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: has found applications in several fields:
Antimicrobial: Similar to sulfathiazole, it exhibits antimicrobial properties.
Antitumor and Cytotoxic: Some synthesized derivatives demonstrate potent effects against cancer cells.
Anti-Inflammatory: Two synthesized compounds show anti-inflammatory activity comparable to standard ibuprofen.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to highlight its uniqueness within the thiazole family. Researchers continue to explore its potential in drug development and other applications.
Properties
Molecular Formula |
C20H17N3OS |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-methyl-N-(8-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H17N3OS/c1-13-7-9-15(10-8-13)20(24)22-19-17(16-6-4-12-25-16)21-18-14(2)5-3-11-23(18)19/h3-12H,1-2H3,(H,22,24) |
InChI Key |
KQFMPJRRTYKTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3C)C4=CC=CS4 |
Origin of Product |
United States |
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